molecular formula C19H17FN2O4 B577564 Benzyl 4-(2-amino-4-fluoro-5-nitrophenyl)-2,2-dimethylbut-3-ynoate CAS No. 1225589-66-1

Benzyl 4-(2-amino-4-fluoro-5-nitrophenyl)-2,2-dimethylbut-3-ynoate

Cat. No.: B577564
CAS No.: 1225589-66-1
M. Wt: 356.353
InChI Key: DURLHZIKVLPHLR-UHFFFAOYSA-N
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Description

Benzyl 4-(2-amino-4-fluoro-5-nitrophenyl)-2,2-dimethylbut-3-ynoate, also known as this compound, is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.353. The purity is usually 95%.
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Properties

CAS No.

1225589-66-1

Molecular Formula

C19H17FN2O4

Molecular Weight

356.353

IUPAC Name

benzyl 4-(2-amino-4-fluoro-5-nitrophenyl)-2,2-dimethylbut-3-ynoate

InChI

InChI=1S/C19H17FN2O4/c1-19(2,18(23)26-12-13-6-4-3-5-7-13)9-8-14-10-17(22(24)25)15(20)11-16(14)21/h3-7,10-11H,12,21H2,1-2H3

InChI Key

DURLHZIKVLPHLR-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CC(=C(C=C1N)F)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2

Synonyms

3-Butynoic acid, 4-(2-aMino-4-fluoro-5-nitrophenyl)-2,2-diMethyl-, phenylMethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-fluoro-4-nitroaniline (23.0 g, 0.1 mol) in Et3N (250 mL) was added benzoic 2,2-dimethylbut-3-ynoic anhydride (59.0 g, 0.29 mol), CuI (1.85 g) and Pd(PPh3)2Cl2 (2.3 g) at room temperature. The mixture was stirred at 80° C. overnight, After cooling to room temperature, the reaction was quenched with water and the aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layer was dried over anhydrous Na2SO4, the solvent was evaporated in vacuo. The residue was purified by chromatography on silica gel (10% ethyl acetate in petroleum ether) to give benzyl 4-(2-amino-4-fluoro-5-nitrophenyl)-2,2-dimethylbut-3-ynoate (20.0 g, 56%). 1H NMR (400 MHz, CDCl3) 8.05 (d, J=8.4 Hz, 1H), 7.39-7.38 (m, 5H), 6.33 (d, J=13.2 Hz, 1H), 5.20 (s, 2H), 4.89 (br s, 2H), 1.61 (s, 6H).
Quantity
23 g
Type
reactant
Reaction Step One
Name
2,2-dimethylbut-3-ynoic anhydride
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
1.85 g
Type
catalyst
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

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